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molecular formula C13H16N2O2 B3109757 tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate CAS No. 175531-34-7

tert-butyl2-methyl-1H-benzo[d]imidazole-1-carboxylate

Cat. No. B3109757
M. Wt: 232.28 g/mol
InChI Key: MXSWGQZBRWJKLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05977101

Procedure details

A mixture of 2-methylbenzimidazole (1.5 g, 11.35 mmole), Et3N (1.66 mL, 11.92 mmole), DMAP (0.20 g, 1.6 mmole), and (BOC)2O (2.60 g, 11.92 mmole) in anhydrous CH2Cl2 (15 mL) was stirred at RT for 24 hr, then was concentrated. The residue was taken up in H2O, stirred, and filtered to afford the title compound as a colorless solid (2.63 g, 100%): mp 71-72° C.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.66 mL
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.CCN(CC)CC.[O:18](C(OC(C)(C)C)=O)[C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=O>CN(C1C=CN=CC=1)C.C(Cl)Cl>[C:19]([N:3]1[C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=[C:2]1[CH3:1])([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:18]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CC=1NC2=C(N1)C=CC=C2
Name
Quantity
1.66 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
2.6 g
Type
reactant
Smiles
O(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Name
Quantity
0.2 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 24 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
STIRRING
Type
STIRRING
Details
stirred
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)N1C(=NC2=C1C=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.63 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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